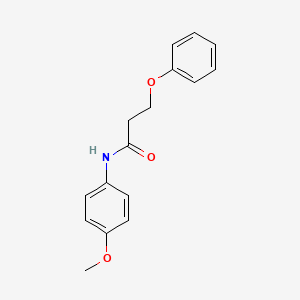![molecular formula C19H22N2O4S B5606001 3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)
3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a benzamide group, which is a carboxamide attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the benzamide moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the benzene ring in the benzamide group are both planar structures, while the sulfonyl group is likely to be tetrahedral. The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The azetidine ring is known to be reactive due to the strain of the four-membered ring. The sulfonyl group could potentially act as an electrophile in reactions with nucleophiles. The benzamide group might be involved in reactions with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, stability, and reactivity, would be influenced by its molecular structure. These properties could be determined through experimental testing .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it is designed to be a drug, it would interact with a specific target in the body, such as a protein or an enzyme, to exert its effect. The exact mechanism of action would need to be determined through biological testing and analysis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)sulfonyl-N-[2-(3-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-2-5-15(10-14)8-9-20-19(23)16-6-3-7-18(11-16)26(24,25)21-12-17(22)13-21/h2-7,10-11,17,22H,8-9,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGYNATPRUSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5605921.png)

![2-hydroxy-5-[(2-iodobenzylidene)amino]benzoic acid](/img/structure/B5605932.png)
![3-{5-[3-(benzyloxy)propyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5605939.png)
![N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)spiro[2.3]hexane-1-carboxamide](/img/structure/B5605943.png)


![(1S*,5R*)-6-benzyl-3-(4-methoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605962.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-ethoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5605963.png)
![(3R*,4S*)-4-cyclopropyl-1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5605971.png)
![N-(2-methoxyethyl)-2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5605972.png)

![3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5606000.png)
![3-{[benzyl(methyl)amino]methyl}-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5606005.png)